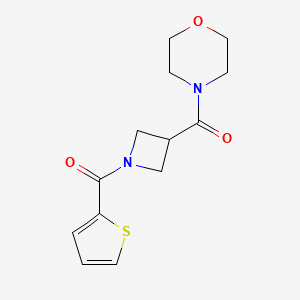
(3-(Morpholine-4-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone
描述
(3-(Morpholine-4-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a morpholine moiety linked via a carbonyl group to an azetidine (four-membered nitrogen-containing ring), which is further substituted with a thiophen-2-ylmethanone group. The thiophene moiety, a sulfur-containing aromatic heterocycle, is known for its electron-rich properties, making it a common scaffold in pharmaceuticals and materials science .
属性
IUPAC Name |
morpholin-4-yl-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-12(14-3-5-18-6-4-14)10-8-15(9-10)13(17)11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCFGDKXQCSNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CN(C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-(Morpholine-4-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features an azetidine ring, a morpholine ring, and a thiophene moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its applications in treating various diseases. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . The structure can be broken down as follows:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Morpholine Ring : A six-membered ring with both nitrogen and oxygen, enhancing solubility and biological interaction.
- Thiophene Moiety : A five-membered ring containing sulfur, known for its role in various pharmacological activities.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of morpholine and thiophene have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Morpholine-thiophene derivative 1 | E. coli | 32 µg/mL |
| Morpholine-thiophene derivative 2 | S. aureus | 16 µg/mL |
| This compound | Various strains | Pending further study |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Case studies have demonstrated that similar azetidine derivatives can inhibit tumor growth in vitro and in vivo.
Case Study Example :
A study evaluated the anticancer effects of azetidine derivatives on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM for a related compound, suggesting that modifications to the azetidine structure could enhance potency.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The morpholine and thiophene groups may interact with key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The lipophilic nature of the thiophene ring can facilitate membrane penetration, leading to cellular disruption.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways via caspase activation.
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) Studies : Identifying which modifications enhance biological activity.
- Mechanistic Studies : Understanding the pathways through which this compound exerts its effects.
相似化合物的比较
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on heterocyclic cores, substituents, physicochemical properties, and bioactivity.
Table 1: Structural Comparison of Key Compounds
Key Structural Insights
- Heterocyclic Diversity : The target compound’s azetidine-morpholine-thiophene triad is distinct from pyrazoline () or benzofuran () cores in analogs. Smaller rings (e.g., azetidine) may enhance metabolic stability compared to larger heterocycles .
- Substituent Impact : Thiophene substitution is common across analogs, but electron-withdrawing groups (e.g., 4-iodophenyl in ) enhance PI3Kγ inhibition, suggesting that substituent electronics critically modulate activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


